molecular formula C10H7ClN2O2 B12548203 Quinoline, 4-chloro-8-methyl-7-nitro- CAS No. 145363-59-3

Quinoline, 4-chloro-8-methyl-7-nitro-

Cat. No.: B12548203
CAS No.: 145363-59-3
M. Wt: 222.63 g/mol
InChI Key: HPSARDCGQFCOPM-UHFFFAOYSA-N
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Description

Quinoline, 4-chloro-8-methyl-7-nitro- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-chloro-8-methyl-7-nitro- can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline with methyl and nitro substituents under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are also utilized to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-chloro-8-methyl-7-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 4-chloro-8-methyl-7-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 4-chloro-8-methyl-7-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Chloroquinoline: Lacks the methyl and nitro groups.

    8-Methylquinoline: Lacks the chloro and nitro groups.

    7-Nitroquinoline: Lacks the chloro and methyl groups.

Uniqueness

Quinoline, 4-chloro-8-methyl-7-nitro- is unique due to the combination of chloro, methyl, and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

145363-59-3

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-8-methyl-7-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-9(13(14)15)3-2-7-8(11)4-5-12-10(6)7/h2-5H,1H3

InChI Key

HPSARDCGQFCOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)Cl)[N+](=O)[O-]

Origin of Product

United States

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